Regiochemistry-Driven Synthetic Utility: Exclusive Intermediate Status for Rosuvastatin
Among all fluoro-methylphenylpropan-1-ol regioisomers, only the 5-fluoro-2-methyl substitution pattern is documented as a process intermediate for the blockbuster statin rosuvastatin [1]. The patent literature explicitly employs 1-(5-fluoro-2-methylphenyl)propan-1-ol as the alcohol precursor to the corresponding propenal intermediate, whereas the 4-fluoro-2-methyl, 3-fluoro-4-methyl, and 2-fluoro-5-methyl regioisomers are not described in this capacity [1]. This represents a binary, application-specific differentiation: the target compound enables a validated, scalable synthetic route to a multi-billion-dollar active pharmaceutical ingredient; its regioisomers lack this demonstrated utility.
| Evidence Dimension | Documented use as a key intermediate in a patented, large-scale pharmaceutical synthesis |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified in WO2010/066817 A1 as the alcohol intermediate for rosuvastatin propenal [1] |
| Comparator Or Baseline | 1-(4-fluoro-2-methylphenyl)propan-1-ol (CAS 1270582-94-9): no patent citation for rosuvastatin synthesis; 1-(3-fluoro-4-methylphenyl)propan-1-ol (CAS 1183484-44-7): no patent citation; non-fluorinated 1-phenylpropan-1-ol: not usable for fluorinated statin core |
| Quantified Difference | Binary (Yes/No): target compound is a documented rosuvastatin intermediate; closest regioisomers are not |
| Conditions | Patent WO2010/066817 A1 (AstraZeneca); synthetic route to (E)-N-(4-(4-fluorophenyl)-6-isopropyl-5-(3-oxoprop-1-enyl)pyrimidin-2-yl)-N-methyl methanesulfonamide |
Why This Matters
For procurement supporting statin-related research or process chemistry, only the 5-fluoro-2-methyl regioisomer provides a literature-validated synthetic pathway; selecting any other regioisomer would require de novo route development with uncertain outcome.
- [1] Patent WO2010/066817 A1 (2010). Process for the preparation of propenal intermediate and derivatives thereof. Applicant: AstraZeneca. https://patents.google.com/patent/WO2010066817A1/en (accessed 2026-05-02). View Source
